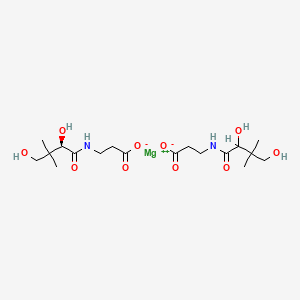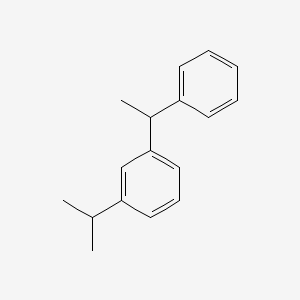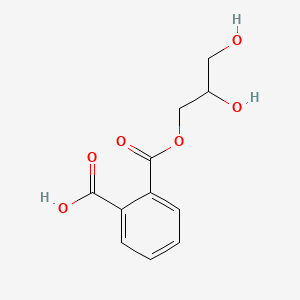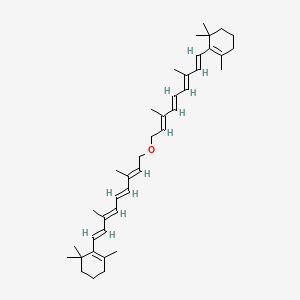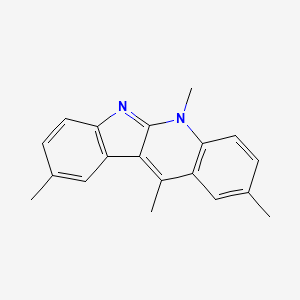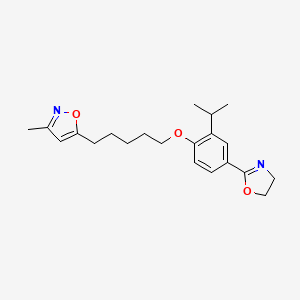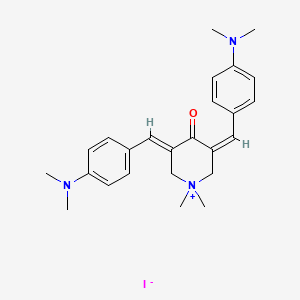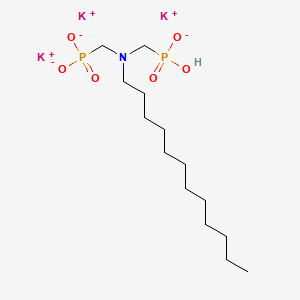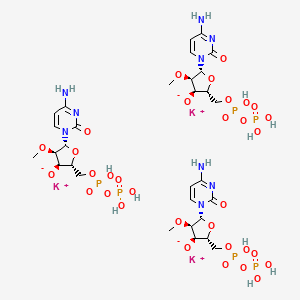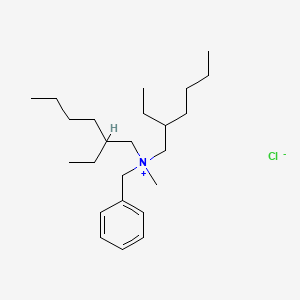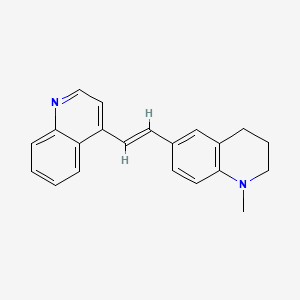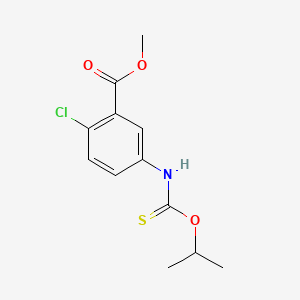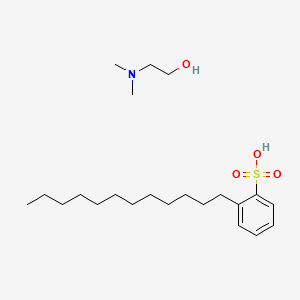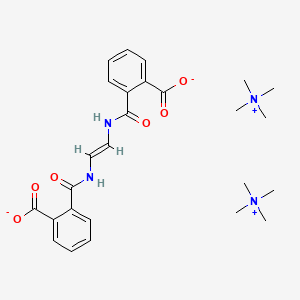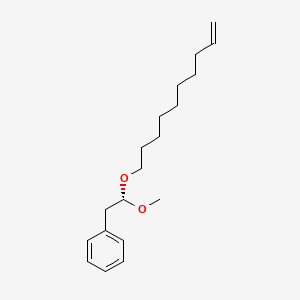
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-(9-decenyloxy)-2-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- typically involves the nucleophilic substitution reaction of a benzene derivative with a 2-(9-decenyloxy)-2-methoxyethyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the decenyloxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is used as a precursor for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: Its structure can be modified to create compounds with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the decenyloxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzene, (2-(9-decenyloxy)-2-hydroxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-ethoxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-propoxyethyl)-
Comparison: Compared to its similar compounds, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can increase the compound’s solubility in organic solvents and enhance its ability to participate in hydrogen bonding .
Propriétés
Numéro CAS |
72939-48-1 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(2S)-2-dec-9-enoxy-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-13-16-21-19(20-2)17-18-14-11-10-12-15-18/h3,10-12,14-15,19H,1,4-9,13,16-17H2,2H3/t19-/m0/s1 |
Clé InChI |
KRHLOVNIMQCDSG-IBGZPJMESA-N |
SMILES isomérique |
CO[C@H](CC1=CC=CC=C1)OCCCCCCCCC=C |
SMILES canonique |
COC(CC1=CC=CC=C1)OCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


